molecular formula C8H6N2O2 B15071968 3-(4-Nitrophenyl)-2H-azirine CAS No. 477249-36-8

3-(4-Nitrophenyl)-2H-azirine

Cat. No.: B15071968
CAS No.: 477249-36-8
M. Wt: 162.15 g/mol
InChI Key: KIEPCQFXJUIAAZ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a 4-nitrophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylacetonitrile with a base, such as sodium hydride, followed by cyclization with a halogenating agent like bromine or iodine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the azirine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-2H-azirine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve ring-opening.

Major Products: The major products formed from these reactions include oxaziridines, amino derivatives, and various substituted azirines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)-2H-azirine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2H-azirine involves its reactivity due to the strained three-membered azirine ring and the electron-withdrawing nitro group. These features make it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    3-Phenyl-2H-azirine: Lacks the nitro group, resulting in different reactivity and applications.

    3-(4-Methylphenyl)-2H-azirine:

    3-(4-Chlorophenyl)-2H-azirine: The chloro group provides different electronic effects compared to the nitro group.

Uniqueness: This makes it a valuable compound for specific synthetic and research purposes .

Properties

CAS No.

477249-36-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-(4-nitrophenyl)-2H-azirine

InChI

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2

InChI Key

KIEPCQFXJUIAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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